
3-Phenyl-5-(m-tolyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-(m-tolyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Phenyl-5-(m-Tolyl)-1H-Pyrazol beinhaltet typischerweise die Cyclisierung von Hydrazinderivaten mit 1,3-Diketonen. Ein gängiges Verfahren ist die Reaktion von Phenylhydrazin mit m-Tolyl-1,3-Diketon unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Essigsäure durchgeführt, und das Gemisch wird erhitzt, um die Cyclisierung zu erleichtern.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das Endprodukt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Phenyl-5-(m-Tolyl)-1H-Pyrazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Pyrazol-Oxide führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können an den Phenyl- oder Tolylringen auftreten und verschiedene Substituenten wie Halogene, Nitrogruppen oder Alkylgruppen einführen.
Gängige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Ethanol.
Substitution: Halogenierung mit Brom in Essigsäure.
Hauptprodukte:
Oxidation: Pyrazol-Oxide.
Reduktion: Reduzierte Pyrazol-Derivate.
Substitution: Halogenierte oder nitrosubstituierte Pyrazole.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-(m-Tolyl)-1H-Pyrazol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Wird als Leitstruktur für die Entwicklung neuer Pharmazeutika erforscht, insbesondere bei der Behandlung von Krankheiten wie Krebs und Infektionen.
Industrie: Wird in der Entwicklung von Agrochemikalien und Materialwissenschaften aufgrund seiner einzigartigen chemischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Phenyl-5-(m-Tolyl)-1H-Pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an entzündlichen Signalwegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der spezifischen Anwendung ab und erfordern weitere Forschung, um sie zu entschlüsseln.
Ähnliche Verbindungen:
3-Phenyl-5-(p-Tolyl)-1H-Pyrazol: Ähnliche Struktur mit einer para-Tolylgruppe anstelle von meta-Tolyl.
3-Phenyl-5-(o-Tolyl)-1H-Pyrazol: Ähnliche Struktur mit einer ortho-Tolylgruppe.
3-Phenyl-5-(m-Methylphenyl)-1H-Pyrazol: Ähnliche Struktur mit einer Methylgruppe an der meta-Position des Phenylrings.
Einzigartigkeit: 3-Phenyl-5-(m-Tolyl)-1H-Pyrazol ist aufgrund der spezifischen Positionierung der Tolylgruppe einzigartig, die sich auf seine chemische Reaktivität und biologische Aktivität auswirken kann. Die meta-Tolylgruppe kann im Vergleich zu ihren ortho- und para-Gegenstücken unterschiedliche sterische und elektronische Effekte liefern, was zu unterschiedlichen Interaktionsmustern mit molekularen Zielstrukturen führt.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-(m-tolyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-5-(p-tolyl)-1H-pyrazole: Similar structure with a para-tolyl group instead of meta-tolyl.
3-Phenyl-5-(o-tolyl)-1H-pyrazole: Similar structure with an ortho-tolyl group.
3-Phenyl-5-(m-methylphenyl)-1H-pyrazole: Similar structure with a methyl group at the meta position of the phenyl ring.
Uniqueness: 3-Phenyl-5-(m-tolyl)-1H-pyrazole is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-tolyl group may provide distinct steric and electronic effects compared to its ortho and para counterparts, leading to different interaction profiles with molecular targets.
Eigenschaften
Molekularformel |
C16H14N2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-5-phenyl-1H-pyrazole |
InChI |
InChI=1S/C16H14N2/c1-12-6-5-9-14(10-12)16-11-15(17-18-16)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
FKXNTKZZUCPNBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
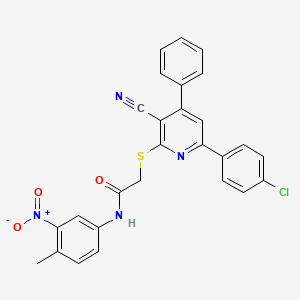
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)
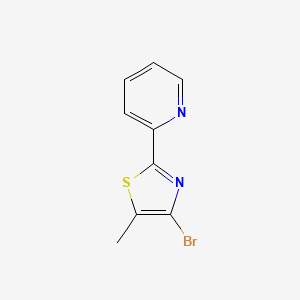

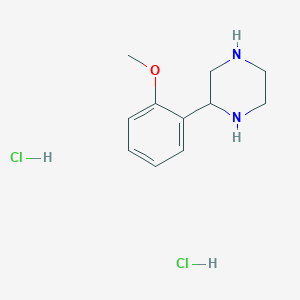
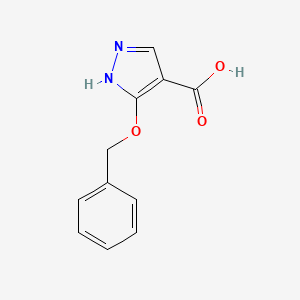

![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)

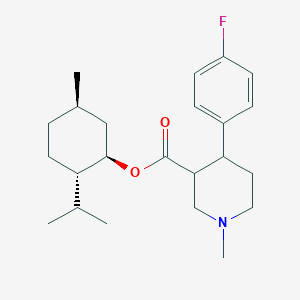
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
